molecular formula C11H12N2O B097570 1-(methoxymethyl)-2-phenyl-1H-imidazole CAS No. 112655-31-9

1-(methoxymethyl)-2-phenyl-1H-imidazole

Cat. No.: B097570
CAS No.: 112655-31-9
M. Wt: 188.23 g/mol
InChI Key: RLBPGOXMNMWIHS-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-phenyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features a methoxymethyl group attached to the nitrogen at position 1 and a phenyl group attached to the carbon at position 2. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-2-phenyl-1H-imidazole typically involves the reaction of 2-phenylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 1-(formylmethyl)-2-phenyl-1H-imidazole or 1-(carboxymethyl)-2-phenyl-1H-imidazole.

    Reduction: Formation of 1-(methoxymethyl)-2-cyclohexyl-1H-imidazole.

    Substitution: Formation of various 1-(alkoxymethyl)-2-phenyl-1H-imidazole or 1-(aryloxymethyl)-2-phenyl-1H-imidazole derivatives.

Scientific Research Applications

1-(Methoxymethyl)-2-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to penetrate biological membranes, while the phenyl group can facilitate binding to hydrophobic pockets within the target. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methoxymethyl)-2-methyl-1H-imidazole
  • 1-(Methoxymethyl)-2-ethyl-1H-imidazole
  • 1-(Methoxymethyl)-2-(4-methylphenyl)-1H-imidazole

Uniqueness

1-(Methoxymethyl)-2-phenyl-1H-imidazole is unique due to the presence of both the methoxymethyl and phenyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(methoxymethyl)-2-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-9-13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBPGOXMNMWIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558824
Record name 1-(Methoxymethyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112655-31-9
Record name 1-(Methoxymethyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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